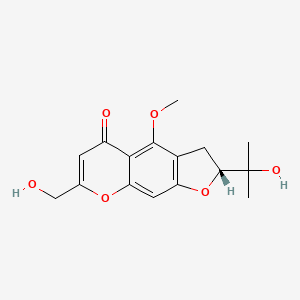
Acetyl Coenzyme A (trisodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl Coenzyme A (trisodium): is a central metabolic intermediate that plays a crucial role in various biochemical reactions. It is involved in the tricarboxylic acid cycle and oxidative phosphorylation metabolism. This compound is essential for the synthesis of fatty acids, steroids, and other naturally occurring compounds. It also participates in the post-translational acetylation of proteins, regulating various cellular mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: Acetyl Coenzyme A (trisodium) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . The compound is stable in neutral and moderately acidic solutions, even at elevated temperatures for short periods. Aqueous solutions at pH 3.5–5 can be heated to 100°C without decomposition .
Industrial Production Methods: Industrial production of Acetyl Coenzyme A (trisodium) involves similar enzymatic synthesis methods, with large-scale purification processes to ensure high purity and yield. The product is often stored at -20°C to maintain stability .
化学反応の分析
Types of Reactions: Acetyl Coenzyme A (trisodium) undergoes various biochemical reactions, including:
Oxidation: It participates in the citric acid cycle, where it is oxidized to produce energy.
Reduction: It can be reduced in certain metabolic pathways.
Substitution: It acts as an acetyl group donor in acetylation reactions.
Common Reagents and Conditions:
Oxidation: Requires enzymes such as citrate synthase and aconitase.
Reduction: Involves enzymes like pyruvate dehydrogenase.
Substitution: Utilizes acetyltransferases for acetylation reactions.
Major Products Formed:
Citric Acid Cycle: Produces carbon dioxide, water, and ATP.
Acetylation Reactions: Results in acetylated proteins and other molecules.
科学的研究の応用
Chemistry: Acetyl Coenzyme A (trisodium) is used in studies involving enzymatic reactions and metabolic pathways. It serves as a model compound for understanding coenzyme A derivatives .
Biology: In biological research, it is crucial for studying cellular metabolism, energy production, and regulatory mechanisms. It is also used to investigate the role of acetylation in gene expression and protein function .
Medicine: Acetyl Coenzyme A (trisodium) is studied for its potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. It is also used in drug development to target metabolic pathways .
Industry: In the industrial sector, it is used in the production of biochemicals and pharmaceuticals. It is also employed in the synthesis of various natural products and intermediates .
作用機序
Acetyl Coenzyme A (trisodium) exerts its effects by donating acetyl groups to various biochemical reactions. It is a key intermediate in the citric acid cycle, where it delivers the acetyl group to be oxidized for energy production. The compound also plays a role in the acetylation of proteins, influencing gene expression and protein function. Molecular targets include enzymes involved in metabolic pathways, such as citrate synthase and acetyltransferases .
類似化合物との比較
Coenzyme A: A precursor to Acetyl Coenzyme A, involved in similar metabolic pathways.
Succinyl Coenzyme A: Another coenzyme A derivative, participating in the citric acid cycle.
Malonyl Coenzyme A: Involved in fatty acid synthesis.
Uniqueness: Acetyl Coenzyme A (trisodium) is unique due to its central role in both catabolic and anabolic metabolism. It is the sole donor of acetyl groups for acetylation reactions, making it indispensable for various cellular processes .
特性
分子式 |
C23H35N7Na3O17P3S |
|---|---|
分子量 |
875.5 g/mol |
IUPAC名 |
trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 |
InChIキー |
CRTIJMBXIFKWCA-JHJDYNLLSA-K |
異性体SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
正規SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)
![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)


![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
